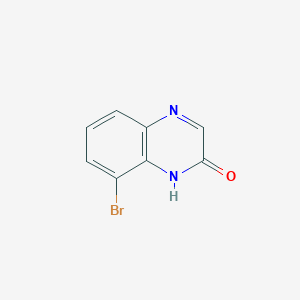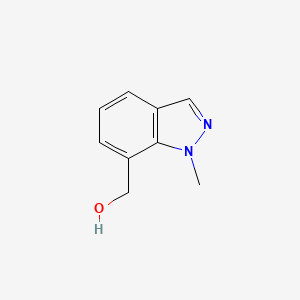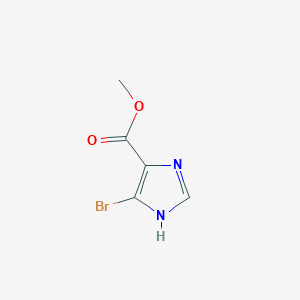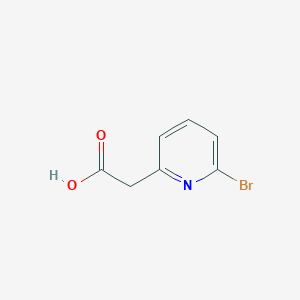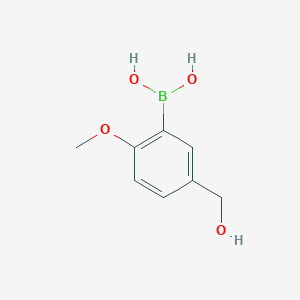
(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid
Vue d'ensemble
Description
“(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
Synthesis Analysis
The synthesis of boronic acids like “(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid” often involves the use of borate esters, which are made by simple dehydration of boric acid with alcohols . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of boronic acids .Molecular Structure Analysis
Boronic acids have a unique molecular structure. The sp2-hybridized boron atom possesses a vacant p orbital. This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are regarded as “green” compounds due to their low toxicity and their ultimate degradation into the environmentally friendly boric acid .Applications De Recherche Scientifique
Fluorescence Quenching Studies
(Geethanjali et al., 2015) conducted a study on the fluorescence quenching of two boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, in various alcohol environments. This research provides insights into the photophysical properties of these compounds, potentially relevant for applications in fluorescence-based sensors and imaging techniques.
Formation of Tetraarylpentaborates
(Nishihara et al., 2002) explored the reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex, leading to the formation of novel tetraarylpentaborates. These compounds could have implications in the field of organometallic chemistry and catalysis.
Carbohydrate Binding
(Dowlut & Hall, 2006) described a new class of carbohydrate-binding boronic acids, emphasizing the superior solubility and complexing ability of these compounds in water. This discovery is significant for designing receptors and sensors targeting cell-surface glycoconjugates, with potential applications in bioanalytical chemistry and medical diagnostics.
Metal-Free Coupling Reactions
(Allwood et al., 2014) investigated the metal-free coupling of aromatic boronic acids with saturated heterocyclic compounds, demonstrating a methodology to synthesize functionalized bicyclic building blocks. This approach could be valuable in pharmaceutical research for creating novel drug molecules.
Specific Reduction of Fructose in Food Matrices
(Pietsch & Richter, 2016) researched the application of boronic acids for reducing fructose in food matrices like fruit juice, highlighting the potential of these acids in food chemistry and processing.
Boronic Acid Catalysis
(Hall, 2019) discussed the emerging use of boronic acids as catalysts in various organic reactions, enabling mild and selective conditions for transformations. This research could have broad implications in synthetic organic chemistry.
Inhibition of Beta-Lactamases
(Beesley et al., 1983) found that aromatic boronic acids, including hydroxymethyl-substituted phenylboronic acids, can inhibit class C beta-lactamases. This discovery is relevant in the context of antibiotic resistance and drug development.
Safety And Hazards
Propriétés
IUPAC Name |
[5-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAGQXBGJZANAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CO)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726924 | |
| Record name | [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Hydroxymethyl)-2-methoxyphenyl)boronic acid | |
CAS RN |
1137339-94-6 | |
| Record name | [5-(Hydroxymethyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



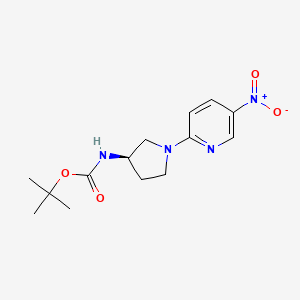
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
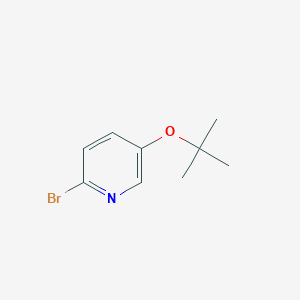
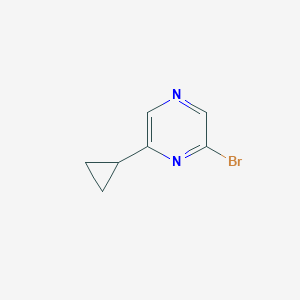
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
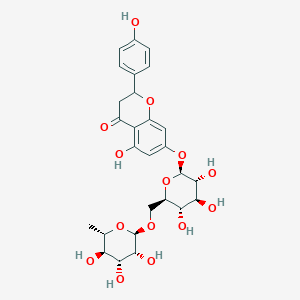
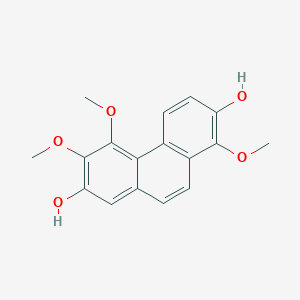
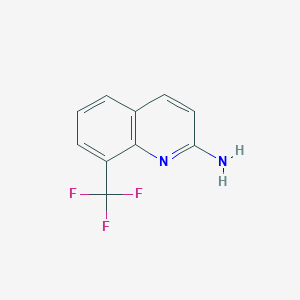
![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)
